molecular formula C16H16N4O2 B3856650 N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide

N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide

Katalognummer B3856650
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: OTAXIQRLDBRWQU-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide, commonly referred to as ONI-1, is a small molecule inhibitor that has gained attention for its potential use in cancer research.

Wirkmechanismus

ONI-1 works by binding to the active site of SHP-2 and inhibiting its activity. SHP-2 is a critical regulator of cell signaling pathways, and its overexpression has been linked to cancer cell growth and survival. By inhibiting SHP-2, ONI-1 can potentially disrupt these pathways and inhibit cancer cell growth.
Biochemical and Physiological Effects
ONI-1 has been shown to have potent inhibitory activity against SHP-2 in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, ONI-1 has not been extensively studied for its effects on normal cells and tissues.

Vorteile Und Einschränkungen Für Laborexperimente

ONI-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent inhibitory activity against SHP-2, making it a potentially useful tool for studying the role of SHP-2 in cancer and other diseases.
However, there are also limitations to using ONI-1 in lab experiments. Its effects on normal cells and tissues have not been extensively studied, and its specificity for SHP-2 may be limited. Additionally, ONI-1 has not been tested in clinical trials, so its potential for use as a therapeutic agent is still unknown.

Zukünftige Richtungen

For the use of ONI-1 include studying the role of SHP-2 in cancer and other diseases, developing new SHP-2 inhibitors, and exploring its potential therapeutic use.

Wissenschaftliche Forschungsanwendungen

ONI-1 has been studied extensively for its potential use in cancer research. It has been shown to inhibit the activity of the protein tyrosine phosphatase SHP-2, which is overexpressed in many types of cancer. By inhibiting SHP-2, ONI-1 can potentially disrupt cancer cell signaling pathways and inhibit cancer cell growth.

Eigenschaften

IUPAC Name

N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12(13-5-3-2-4-6-13)19-20-15(21)11-18-16(22)14-7-9-17-10-8-14/h2-10H,11H2,1H3,(H,18,22)(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAXIQRLDBRWQU-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=NC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC=NC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.